molecular formula C16H25N3OS2 B6471675 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640978-92-1

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471675
CAS No.: 2640978-92-1
M. Wt: 339.5 g/mol
InChI Key: YFPPZSOZIOHJFA-UHFFFAOYSA-N
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Description

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with a suitable alkylating agent.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine.

    Coupling Reaction: The thiazole and piperidine rings are coupled using a carbonylation reaction to form the intermediate compound.

    Thiomorpholine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of three distinct rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c1-12-15(22-13(2)17-12)11-18-5-3-4-14(10-18)16(20)19-6-8-21-9-7-19/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPPZSOZIOHJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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